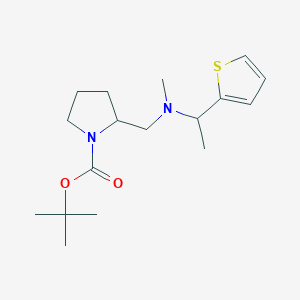

tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate

Description

The compound tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based derivative featuring a tert-butyl carbamate group, a methylamino linker, and a thiophen-2-yl ethyl substituent. This structure combines a rigid pyrrolidine scaffold with a sulfur-containing heterocycle (thiophene), which may enhance electronic interactions in biological systems.

Properties

IUPAC Name |

tert-butyl 2-[[methyl(1-thiophen-2-ylethyl)amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-13(15-9-7-11-22-15)18(5)12-14-8-6-10-19(14)16(20)21-17(2,3)4/h7,9,11,13-14H,6,8,10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISOPRIQDUDSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N(C)CC2CCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601114107 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420853-11-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420853-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[methyl[1-(2-thienyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601114107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyrrolidine core, which is known to exhibit various biological effects, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related pyrrole derivative demonstrated an IC50 value of 0.04 μmol against COX-2 inhibition, comparable to the standard drug celecoxib .

Table 1: Comparison of Anti-inflammatory Activity

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, compounds targeting the PD-1/PD-L1 axis have shown promise in cancer immunotherapy. While specific data on this compound is limited, the structural similarity to known PD-L1 inhibitors suggests it may possess similar properties .

Case Study: PD-L1 Inhibition

A study investigated small-molecule antagonists of the PD-L1 pathway, demonstrating that certain derivatives could rescue T-cell function significantly in vitro. Although direct testing on the compound is needed, its structural characteristics may confer similar functionalities .

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrrolidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrolidine ring or substituents can enhance potency and selectivity against target proteins.

Table 2: Structure–Activity Relationship Insights

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions due to its interaction with biological targets.

Antidepressant Activity

Research indicates that compounds similar to tert-butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific cancer cell lines. The thiophene moiety is known to enhance the biological activity of compounds by improving their interaction with cellular targets .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the pyrrolidine ring.

- Introduction of the thiophene group via alkylation reactions.

- Carboxylate esterification using tert-butyl chloroformate.

These steps can be optimized for yield and purity through various purification techniques such as column chromatography and recrystallization .

Case Studies

Several case studies have documented the synthesis and application of this compound in various research contexts:

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is susceptible to acidic conditions, enabling its removal to access the free pyrrolidine amine. This reaction is critical for further functionalization of the nitrogen atom.

-

Conditions : Room temperature to 50°C, 1–4 hours.

-

Outcome : Yields the deprotected pyrrolidine amine, which can participate in nucleophilic reactions .

Functionalization of the Pyrrolidine Amine

The secondary amine (after Boc deprotection) undergoes alkylation, acylation, or reductive amination:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) or epoxides .

-

Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (e.g., DMF), 60–80°C.

-

Example : Reaction with methyl iodide forms a tertiary amine derivative.

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride) or anhydrides.

-

Conditions : Triethylamine (TEA) as base, dichloromethane (DCM), 0°C to RT.

Modification of the Thiophene Moiety

The thiophene ring participates in electrophilic substitution reactions, such as bromination or coupling:

Bromination

-

Reagents : N-Bromosuccinimide (NBS).

-

Conditions : Acetic acid or DCM, RT to 40°C.

-

Outcome : Introduces bromine at the 5-position of the thiophene ring for cross-coupling.

Suzuki-Miyaura Coupling

Oxidation of the Amine

-

Reagents : Hydrogen peroxide (H₂O₂) or m-CPBA.

-

Outcome : Forms N-oxide derivatives, altering electronic properties.

Reduction of Carbonyl Groups

-

Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.

-

Conditions : Methanol or THF, 0°C to RT.

Cross-Coupling Reactions

The methylaminoethyl-thiophene subunit facilitates coupling via transition-metal catalysis:

Sonogashira Coupling

Stereochemical Transformations

The pyrrolidine ring’s stereochemistry influences reactivity. Epimerization can occur under basic or acidic conditions :

Mechanistic Insights

-

Boc Deprotection : Acidic cleavage proceeds via protonation of the carbamate oxygen, leading to CO₂ release and formation of a tertiary carbocation stabilized by the tert-butyl group .

-

Thiophene Bromination : Electrophilic aromatic substitution occurs preferentially at the 5-position due to electron-donating effects of the sulfur atom.

-

Suzuki Coupling : Transmetalation between palladium and boron centers facilitates aryl-aryl bond formation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tert-butyl pyrrolidine carboxylates, which are frequently used as intermediates in drug synthesis due to their stability and ease of functionalization. Key structural analogs include:

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Observations:

Methoxy groups (e.g., in AB8760 ) enhance solubility but reduce electrophilicity.

Synthetic Flexibility: Bromophenyl derivatives (e.g., AB8593 ) allow Suzuki-Miyaura couplings for diversification, whereas the target compound’s thiophene may limit such reactions. The aminomethyl analog (CAS 177911-87-4 ) serves as a versatile intermediate for introducing secondary functionalities.

Biological Relevance :

- Long alkyl chains (e.g., 4-octylphenethyl in ) improve lipid bilayer penetration, critical for anticancer agents. The target compound’s thiophene-ethyl group may balance lipophilicity and polarity.

Q & A

Q. What is the optimal synthetic route for preparing tert-butyl 2-((methyl(1-(thiophen-2-yl)ethyl)amino)methyl)pyrrolidine-1-carboxylate?

The compound is synthesized via a multi-step process involving:

- Coupling reactions : Use of DIPEA as a base and dichloromethane (DCM) as a solvent for activating carboxylic acids (e.g., via mixed anhydride formation with isobutyl chloroformate) .

- Amination : Reaction of intermediates with amines (e.g., methyl(1-(thiophen-2-yl)ethyl)amine) under mild conditions (room temperature, overnight stirring) .

- Purification : Flash chromatography (silica gel, gradients of ethyl acetate/hexane) to isolate the product, achieving yields of ~59-78% . Key validation : Monitor reaction progress via LC-MS or TLC to confirm intermediate consumption .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR :

- 1H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, thiophen protons at 6.8-7.4 ppm) .

- 13C NMR confirms carbonyl carbons (e.g., carboxylate at ~155 ppm, thiophen carbons at ~125-140 ppm) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of this compound?

Optimization strategies include:

- Catalyst screening : Use of DMAP or triethylamine to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., THF) may improve solubility of intermediates compared to DCM .

- Temperature control : Lower temperatures (0°C) during sensitive steps (e.g., anhydride formation) to reduce side reactions . Advanced approach : Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Address discrepancies by:

- 2D NMR techniques : HSQC or COSY to resolve overlapping signals and assign stereochemistry .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl pyrrolidine derivatives in and ) .

- Computational modeling : Predict expected chemical shifts using software like Gaussian or ACD/Labs .

Q. What role does the methyl(1-(thiophen-2-yl)ethyl)amino group play in the compound’s reactivity?

- Steric effects : The bulky thiophen-ethyl group may hinder nucleophilic attack, requiring optimized reaction times (e.g., overnight stirring for amidation) .

- Electronic effects : The electron-rich thiophen ring could stabilize intermediates via resonance, influencing regioselectivity in subsequent reactions . Experimental validation : Replace the thiophen group with phenyl or furan analogs to assess electronic contributions .

Q. How can researchers assess the biological potential of this compound?

Methodological steps include:

- Purity verification : HPLC (>95% purity) to exclude impurities affecting bioactivity .

- In vitro assays :

- Enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays .

- Cytotoxicity screening (e.g., MTT assay in cancer cell lines) .

Notes

- Contradictions : Yields vary significantly (59-78%) based on purification methods; flash chromatography outperforms simple extraction .

- Advanced tools : ICReDD’s computational workflows () are recommended for rapid reaction optimization.

- Safety : Use inert atmospheres (e.g., N2) during sensitive steps (e.g., hydrogenation) to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.